molecular formula C15H21N3O2S B5193400 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

Cat. No. B5193400
M. Wt: 307.4 g/mol
InChI Key: WXLYAFSHUJRREY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide, also known as DMTBS, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has also been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase activity by binding to the zinc ion in the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions and protons, which are essential for various physiological processes. The antibacterial activity of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase activity by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease the production of gastric acid, which is useful in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has also been shown to have diuretic activity, which is useful in the treatment of edema and hypertension.

Advantages and Limitations for Lab Experiments

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide. One potential direction is to investigate its potential applications in the treatment of bacterial infections, particularly those caused by MRSA. Another direction is to explore its potential use as a diagnostic tool for various diseases, including cancer and osteoporosis. Additionally, further research is needed to fully understand the mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide and its potential side effects.
Conclusion
In conclusion, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide is a sulfonamide-based compound that has potential applications in various fields, including medicinal chemistry and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide in various applications.

Synthesis Methods

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide involves the reaction of 1,3-dimethyl-4-bromomethylpyrazole with trimethylsilyl chloride, followed by the reaction of the resulting compound with N-methyl-4-toluenesulfonamide. The final product is obtained by treating the intermediate compound with trifluoroacetic acid. The overall yield of the synthesis is around 50%, and the purity of the product can be improved by recrystallization.

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-11-6-7-15(8-12(11)2)21(19,20)18(5)10-14-9-17(4)16-13(14)3/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLYAFSHUJRREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CN(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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